1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperidin-4-ol
Overview
Description
The compound “1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperidin-4-ol” is a complex organic molecule that contains a pyrimidine ring, a piperidine ring, and a boronic ester group . The presence of these functional groups suggests that this compound could be involved in various chemical reactions, particularly those involving carbon-nitrogen bond formation or boron-mediated reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The pyrimidine and piperidine rings would provide a rigid, planar structure, while the boronic ester group could introduce some steric hindrance .
Chemical Reactions Analysis
The presence of the boronic ester group suggests that this compound could participate in Suzuki-Miyaura cross-coupling reactions . These reactions are commonly used in organic synthesis to form carbon-carbon bonds .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the boronic ester group could make the compound susceptible to hydrolysis .
Scientific Research Applications
Bioconjugation
The ability of boronic acids to bind to diols also allows them to conjugate with biomolecules, such as proteins and carbohydrates. This compound could be used in the field of bioconjugation to create targeted drug delivery systems, or to attach biomolecules to surfaces for biosensor applications.
Each of these applications leverages the unique chemical properties of boronic acids, particularly their ability to form stable covalent bonds with various functional groups, which makes them invaluable tools in both research and industry. The compound 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperidin-4-ol is no exception and represents a versatile reagent for multiple scientific endeavors. While the search results did not provide direct applications for this specific compound, the general roles of similar boronic acid derivatives were considered to infer its potential uses .
Mechanism of Action
Target of Action
The primary targets of the compound “1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperidin-4-ol” are currently unknown. This compound is a complex organic molecule and its specific targets could be numerous depending on the context of its use .
Mode of Action
It’s known that the compound contains a boronic acid pinacol ester group, which is often used in suzuki-miyaura cross-coupling reactions . This suggests that the compound might interact with its targets through a mechanism involving the formation of carbon-carbon bonds .
Biochemical Pathways
Without specific target information, it’s challenging to summarize the exact biochemical pathways affected by this compound. Given its structural features, it’s plausible that it could be involved in various biochemical reactions, such as carbon-carbon bond formation, which is a fundamental process in organic synthesis .
Pharmacokinetics
Based on its chemical structure, it’s likely that the compound is lipophilic, which could influence its absorption and distribution within the body
Future Directions
properties
IUPAC Name |
1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BN3O3/c1-14(2)15(3,4)22-16(21-14)11-9-17-13(18-10-11)19-7-5-12(20)6-8-19/h9-10,12,20H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIFXBPXZCEHQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N3CCC(CC3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperidin-4-ol | |
CAS RN |
1202805-26-2 | |
Record name | 1-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.